molecular formula C8H8BrN3 B7965661 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole

7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B7965661
M. Wt: 226.07 g/mol
InChI Key: MHBKWYIIYLQAQI-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom and an ethyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-ethyl-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent can yield this compound. The reaction conditions typically involve moderate temperatures and controlled addition of bromine to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and a suitable solvent.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethyl sulfoxide)

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvent (e.g., water or acetic acid)

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran or ethanol)

Major Products Formed

    Substitution Reactions: Substituted benzo[d][1,2,3]triazoles with various functional groups

    Oxidation Reactions: Oxidized derivatives such as benzo[d][1,2,3]triazole oxides

    Reduction Reactions: Reduced derivatives such as benzo[d][1,2,3]triazole hydrides

Scientific Research Applications

7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as an antifungal and antibacterial agent. It is used in the development of new pharmaceuticals targeting various microbial infections.

    Medicine: Research has indicated that derivatives of this compound may have anticancer properties. Studies are ongoing to explore its potential as a therapeutic agent in cancer treatment.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes involved in cell wall synthesis. Similarly, its antibacterial activity may result from the disruption of bacterial cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-1-ethyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological effects.

Uniqueness

7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and an ethyl group in its structure. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

7-bromo-1-ethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-6(9)4-3-5-7(8)10-11-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBKWYIIYLQAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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